Baculovirus Gene Delivery vs. CGKRK & F3
In a direct comparative study, LyP-1-displaying baculovirus (AcLyP-1-luc) achieved up to 7-fold (MDA-MB-435) and 24-fold (HepG2) increases in transgene expression versus control virus. Critically, LyP-1 inhibited viral binding to MDA-MB-435 cells with greater magnitude and specificity than the CGKRK and F3 tumor-homing peptides, as demonstrated by competitive inhibition assays [1]. F3 and CGKRK viruses showed lower fold-enhancement in binding (2- to 5-fold) compared to LyP-1's maximal 7- and 24-fold transduction increases, establishing LyP-1's superior performance for baculoviral gene delivery applications [1].
| Evidence Dimension | Viral transduction enhancement (fold-increase in luciferase transgene expression vs. unmodified control virus) |
|---|---|
| Target Compound Data | LyP-1-displaying virus: up to 7-fold increase (MDA-MB-435 cells), 24-fold increase (HepG2 cells) |
| Comparator Or Baseline | CGKRK- and F3-displaying viruses: 2- to 5-fold increase in binding (both cell lines); LyP-1 showed greater magnitude and specificity of binding inhibition than CGKRK and F3 |
| Quantified Difference | LyP-1 achieved up to 24-fold transduction enhancement vs. a maximal 5-fold binding enhancement for CGKRK/F3; LyP-1 inhibited viral binding with greater specificity than CGKRK and F3 |
| Conditions | Human breast carcinoma MDA-MB-435 and hepatocarcinoma HepG2 cells; baculovirus display system; luciferase reporter assay at 24-48 h post-transduction; 100 PFU/cell |
Why This Matters
For researchers developing targeted viral gene therapy vectors, LyP-1 provides quantifiably higher transduction efficiency than the alternative tumor-homing peptides CGKRK and F3, directly impacting payload delivery and therapeutic gene expression in cancer cells.
- [1] Mäkelä AR, Matilainen H, White DJ, Ruoslahti E, Oker-Blom C. Enhanced baculovirus-mediated transduction of human cancer cells by tumor-homing peptides. J Virol. 2006 Jul;80(13):6603-11. doi: 10.1128/JVI.00528-06. View Source
